molecular formula C8H9NO2 B1329339 2-Ethylnitrobenzene CAS No. 612-22-6

2-Ethylnitrobenzene

Cat. No. B1329339
CAS RN: 612-22-6
M. Wt: 151.16 g/mol
InChI Key: PXWYZLWEKCMTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylnitrobenzene is an organic compound that is a derivative of nitrobenzene with an ethyl group attached to the benzene ring. It is part of a broader class of nitro compounds that are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring. These compounds are of significant interest due to their diverse applications in organic synthesis, material science, and as intermediates in the production of polymers, dyes, and pharmaceuticals.

Synthesis Analysis

The synthesis of 2-ethylnitrobenzene derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of ethyl 4-(2-chloro-4-nitrophenadoxy)benzoate involves the reaction of ethyl 4-hydroxybenzoate with 1,2-dichloro-4-nitrobenzene in the presence of potassium hydroxide, indicating the use of substitution reactions in the synthesis of nitrobenzene derivatives . Similarly, the synthesis of nickel dibromide complexes from 2,6-dibenzhydryl-N-(2-phenyliminoacenaphthylenylidene)-4-methylbenzenamines demonstrates the complexity and variety of synthetic routes available for nitrobenzene derivatives .

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives can be quite varied, as evidenced by the different dihedral angles and intramolecular interactions observed in the compounds. For example, in ethyl 2-[3-(4-nitrobenzoyl)thioureido]benzoate, the nitro and thioureido groups are twisted at specific angles from the plane of the nitrobenzene ring, and intramolecular hydrogen bonding interactions are observed . These structural features can significantly influence the physical and chemical properties of the compounds.

Chemical Reactions Analysis

2-Ethylnitrobenzene and its derivatives undergo a variety of chemical reactions. For instance, the photooxidation of ethylbenzene in the presence of 2-methyl-2-nitrosopropane leads to the formation of acetophenone and 1-phenylethanol, demonstrating the reactivity of nitro compounds under photochemical conditions . Additionally, the ageing mechanisms of nitroethylbenzenes involve oxidation processes that yield benzylic oxidized products . The cyclization of 1-ethyl-2-nitrobenzene to 3-methylanthranil in trifluoromethanesulfonic acid is another example of the complex reactions that these compounds can undergo, involving intramolecular hydrogen transfer .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-ethylnitrobenzene derivatives are closely related to their molecular structure. The presence of nitro groups and other substituents can affect properties such as solubility, melting point, and reactivity. For example, the intramolecular and intermolecular interactions in 1,3-bis(ethylamino)-2-nitrobenzene influence the physical properties of polymers made from them . The structure-reactivity correlation of photochemical reactions in organic crystals of aromatic nitro compounds also provides insight into the reactivity patterns based on molecular geometry and packing . Lastly, the synthesis and structural study of a novel nonlinear optical material, a tolane derivative of ethyl 2-(4-benzyloxyphenylethynyl)-5-nitrobenzene-1-carbamate, highlights the importance of non-centrosymmetric structures for applications in nonlinear optics .

Scientific Research Applications

Thermochemistry and Molecular Interactions

2-Ethylnitrobenzene's properties, such as molar enthalpies of formation and sublimation, play a significant role in understanding molecular interactions. Verevkin and Heintz (2000) provided insights into the thermochemistry of alkyl-substituted nitrobenzenes, including 2-ethylnitrobenzene, emphasizing its role in understanding intramolecular interactions and deviations from group additivity rules. This research is crucial for improving the estimation of thermodynamic properties of organic compounds (Verevkin & Heintz, 2000).

Molecular Dynamics and Solid State Proton Spin Relaxation

The study of ethyl groups in ethylbenzenes, including 2-ethylnitrobenzene, through solid state proton spin relaxation (SSPSR) techniques, as researched by Beckmann et al. (1991), provides significant insights into the dynamics of these groups in polycrystalline states. This research helps in understanding the reorientation barriers and molecular structures of such compounds (Beckmann, Happersett, Herzog, & Tong, 1991).

Electrophilic Aromatic Substitution and Rearrangement

Bullen, Ridd, and Sabek (1953) explored the rearrangement of aromatic nitro compounds, including 2-ethylnitrobenzene, in specific acidic conditions. This research is fundamental in understanding the mechanisms of electrophilic aromatic substitution and rearrangement in synthetic chemistry (Bullen, Ridd, & Sabek, 1953).

Synthesis of Derivatives

Knipe, Sridhar, and Lound-Keast (1977) conducted research on the synthesis of 2-(p-nitrophenoxy)ethylamines, which involves reactions with 2-ethylnitrobenzene. This study contributes to the development of new synthetic methods in organic chemistry (Knipe, Sridhar, & Lound-Keast, 1977).

Reaction Mechanisms and Molecular Ions

The study of the loss of hydroxyl radicals from molecular ions of ethylnitrobenzenes by Baldwin, Carter, and Gilmore (1982) provides a deeper understanding of the unique reaction mechanisms and critical energies involved in such processes. This is particularly important in the field of mass spectrometry and molecular ion studies (Baldwin, Carter, & Gilmore, 1982).

Safety And Hazards

2-Ethylnitrobenzene may cause respiratory irritation, serious eye irritation, skin irritation, and may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised, and adequate ventilation should be ensured . In case of accidental ingestion or contact with skin or eyes, immediate medical attention should be sought .

properties

IUPAC Name

1-ethyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWYZLWEKCMTEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073209
Record name Benzene, 1-ethyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylnitrobenzene

CAS RN

612-22-6, 30179-51-2
Record name 1-Ethyl-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=612-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylnitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylnitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030179512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylnitrobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5095
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-ethyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylnitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-ethyl-2-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.364
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Ethylnitrobenzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZR8C3N7UE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylnitrobenzene
Reactant of Route 2
2-Ethylnitrobenzene
Reactant of Route 3
Reactant of Route 3
2-Ethylnitrobenzene
Reactant of Route 4
2-Ethylnitrobenzene
Reactant of Route 5
Reactant of Route 5
2-Ethylnitrobenzene
Reactant of Route 6
2-Ethylnitrobenzene

Citations

For This Compound
69
Citations
SP Verevkin, A Heintz - The Journal of Chemical Thermodynamics, 2000 - Elsevier
… m(l, or cr) at T = 298.15 K were determined by means of combustion calorimetry for 2-methylnitrobenzene, 2-ethylnitrobenzene, 2-isopropylnitrobenzene, 2-tert-butylnitrobenzene, 2,6-…
Number of citations: 29 www.sciencedirect.com
JN Sun, J Chen, YP Shi - Journal of Chromatography A, 2014 - Elsevier
… An ionic liquid-based electromembrane extraction (IL-EME) method was presented, and its performance was compared with 2-ethylnitrobenzene (ENB) based EME for the …
Number of citations: 47 www.sciencedirect.com
Y Zeng, T Li, Y Ding, G Fang, X Wang, B Ye, L Ge… - Biochar, 2022 - Springer
… The removal efficiency of target pollutants such as 2-ethylnitrobenzene (ENB, 1.47–1.56 mg/… The soil of this site was contaminated with 2-ethylnitrobenzene (ENB), biphenyl (BP), 4-(…
Number of citations: 4 link.springer.com
TM McKinney, DH Geske - Journal of the American Chemical …, 1967 - ACS Publications
… (a) Low-field one-halfof esr spectrum obtained by reduction of 0.49 mM solution of 2-ethylnitrobenzene in DMF. (b) Spectrum computed using the values (in gauss) 3.92 (1 proton), …
Number of citations: 48 pubs.acs.org
M Schwörer, J Wirz - Helvetica Chimica Acta, 2001 - Wiley Online Library
… Pump-probe spectra observed by subpicosecond excitation of 2-ethylnitrobenzene in acetonitrile. Inset: Monoexponential functions fitted to the coefficients of the first (*) and second (.) …
Number of citations: 120 onlinelibrary.wiley.com
D Luo, Z Fang, X Zhao, Y Ma, J Ye, Q Chu - Electrophoresis, 2020 - Wiley Online Library
… -dodecanol, tributyl phosphate, TEHP, and 2-ethylnitrobenzene were investigated as shown in Fig. 1A. Except for 2-ethylnitrobenzene, all other solvents could provide certain extraction …
K Tanaka, A Kuzuya, M Komiyama - Chemistry letters, 2008 - journal.csj.jp
… amidite monomer for TNPP was synthesized from thymidine and 2-ethylnitrobenzene according to the literatures.Photoremoval of NPP-group in the template was confirmed by reversed-…
Number of citations: 9 www.journal.csj.jp
RJ Sundberg, CC Lang - The Journal of Organic Chemistry, 1971 - ACS Publications
The rates of deoxygenation by triethyl phosphite in methanol havebeen measured for nitrosobenzene, six monosubstituted derivatives, and 2-nitrosomesitylene. The rate of …
Number of citations: 15 pubs.acs.org
Y Tsuji, S Kotachi, KT Huh… - The Journal of Organic …, 1990 - ACS Publications
Indole derivatives 3 were readily obtained from 2-aminophenethyl alcohols 1 in the presence of 2 mol%(based on 1) of RuCl2 (PPh3) 3 under reflux intoluene. Indole (3a) was afforded …
Number of citations: 143 pubs.acs.org
M Akazome, T Kondo, Y Watanabe - The Journal of Organic …, 1994 - ACS Publications
… When 2-ethylnitrobenzene was employed, neither indole nor indoline was detected, and a small amount of 2-ethylaniline was detected at 200 C (eq 5). As can be seen from these …
Number of citations: 220 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.